Garcinone D

Catalog No.
S528709
CAS No.
107390-08-9
M.F
C24H28O7
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Garcinone D

CAS Number

107390-08-9

Product Name

Garcinone D

IUPAC Name

1,3,6-trihydroxy-8-(3-hydroxy-3-methylbutyl)-7-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one

Molecular Formula

C24H28O7

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C24H28O7/c1-12(2)6-7-13-15(25)10-18-20(21(13)27)22(28)19-14(8-9-24(3,4)29)23(30-5)16(26)11-17(19)31-18/h6,10-11,25-27,29H,7-9H2,1-5H3

InChI Key

TYALNCRUIKOKGP-UHFFFAOYSA-N

SMILES

O=C1C2=C(OC3=C1C(CCC(C)(O)C)=C(OC)C(O)=C3)C=C(O)C(C/C=C(C)\C)=C2O

Solubility

Soluble in DMSO

Synonyms

Garcinone D; Garcinone-D;

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CCC(C)(C)O)O)C

Description

The exact mass of the compound Garcinone D is 428.1835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dermatology and Cosmetology

Garcinone D, a xanthone derivative found in the fruit of Garcinia mangostana, has been shown to have protective and reparative effects on oxidative damage in human keratinocytes .

Application: The antioxidant potential of Garcinone D was evaluated using in vitro cultures of human epidermal keratinocytes . It was found to be capable of both protecting and restoring oxidative damage induced by H2O2 .

Method: The arils and shells of Garcinia mangostana were extracted with chloroform and methanol, and the extracts were further purified to yield 12 xanthone derivatives . These compounds were then tested on in vitro cultures of human epidermal keratinocytes .

Results: The study demonstrated that Garcinone D, by reducing the generation of intracellular reactive oxygen species (ROS), prevents the activation of AKT (protein kinase B), ERK (extracellular signal-regulated kinase), p53, and other cellular pathways underlying cell damage and apoptosis activation . This suggests that Garcinone D is effective in protecting the skin from the action of free radicals, thus preventing skin aging .

Neurology

Garcinone D has been found to have multifunctional activities for the therapy of Alzheimer’s Disease .

Application: Garcinone D was found to exhibit significant inhibition of self-induced β-amyloid (Aβ) aggregation and also β-site amyloid precursor protein-cleaving enzyme 1 . It also acted as a potential antioxidant and biometal chelator .

Method: A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro and in Escherichia coli cells .

Results: Among the tested compounds, Garcinone D showed better antioxidant properties to scavenge Diphenyl-1- (2,4,6-trinitrophenyl) hydrazyl (DPPH) free radical than Trolox, and potent neuroprotective effects against glutamate-induced HT22 cell death partly by up-regulating HO-1 protein level and then scavenging reactive oxygen species .

Antioxidant Research

Garcinone D has been found to have antioxidant properties .

Application: The antioxidant properties of Garcinone D were assessed .

Method: Xanthones isolated from Garcinia mangostana, including Garcinone D, were tested for their antioxidant properties .

Results: The study found that Garcinone D exhibited significant antioxidant properties .

Antimicrobial Research

Garcinone D has been found to have antimicrobial properties .

Application: The antimicrobial activity of Garcinone D was assessed . It was found to be effective against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Method: The resin, pericarp of fruit, and leaves of Garcinia mangostana L were extracted with 70% ethanol and 80% methanol . The extracts were then tested for their antimicrobial properties .

Results: The study found that the extracts were effective as antimicrobials .

Anticancer Research

Garcinone D has been found to have anticancer properties .

Application: Garcinone D was found to exhibit significant anticancer effects .

Method: A series of xanthones isolated from the pericarps of Garcinia mangostana Linn, including Garcinone D, were investigated . Biological screening was performed in vitro .

Results: The study found that Garcinone D exhibited significant anticancer properties .

Anti-obesity Research

Garcinone D has been found to have anti-obesity properties .

Application: The anti-obesity effects of Garcinone D were assessed .

Results: The study found that Garcinone D exhibited significant anti-obesity properties .

Anti-inflammatory Research

Garcinone D has been found to have anti-inflammatory properties .

Application: The anti-inflammatory effects of Garcinone D were assessed . It was found to be effective in reducing inflammation .

Method: The resin, pericarp of fruit, and leaves of Garcinia mangostana L were extracted with 70% ethanol and 80% methanol . The extracts were then tested for their anti-inflammatory properties .

Results: The study found that the extracts were effective as anti-inflammatories .

Anti-viral Research

Garcinone D has been found to have anti-viral properties .

Application: The anti-viral effects of Garcinone D were assessed . It was found to be effective against various viruses .

Results: The study found that Garcinone D exhibited significant anti-viral properties .

Anti-ulcer Research

Garcinone D has been found to have anti-ulcer properties .

Application: The anti-ulcer effects of Garcinone D were assessed .

Results: The study found that Garcinone D exhibited significant anti-ulcer properties .

Garcinone D is a natural xanthone compound extracted from the pericarp of the mangosteen fruit (Garcinia mangostana). It is characterized by its unique chemical structure, which includes two isoprenyl side chains attached to a xanthone core. The molecular formula of Garcinone D is C24H28O, with a molecular weight of 428.47 g/mol. This compound has garnered attention for its potential health benefits, particularly in the fields of antioxidant activity and cellular signaling modulation.

Studies suggest Garcinone D promotes the proliferation (division) of neural stem cells, potentially contributing to brain health and repair []. It might achieve this by activating certain signaling pathways, such as the STAT3 pathway, which plays a role in cell growth and differentiation []. Additionally, Garcinone D exhibits antioxidant properties by scavenging free radicals, potentially protecting cells from oxidative damage [].

, primarily due to its functional groups. Key reactions include:

  • Oxidation: Garcinone D can be oxidized, potentially leading to the formation of reactive intermediates that may enhance its biological activity.
  • Reduction: Under certain conditions, it may also undergo reduction reactions.
  • Substitution Reactions: The presence of hydroxyl groups allows for substitution reactions, which can modify its biological properties.

These reactions are significant as they can influence the compound's efficacy and stability in biological systems .

Garcinone D exhibits several noteworthy biological activities:

  • Antioxidant Properties: It has been shown to inhibit oxidative stress by enhancing the expression of antioxidant proteins such as Nrf2 and HO-1, which play critical roles in cellular defense mechanisms .
  • Epithelial Barrier Function: Garcinone D improves intestinal epithelial barrier integrity by upregulating tight junction proteins, thereby protecting against oxidative stress-induced dysfunction .
  • Neural Stem Cell Proliferation: The compound promotes the proliferation of neural stem cells through the activation of signaling pathways involving Signal Transducer and Activator of Transcription 3 and Cyclin D1 .

The synthesis of Garcinone D can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting Garcinone D from the pericarp of Garcinia mangostana using solvents such as methylene chloride and methanol. This process typically involves multiple extraction cycles to isolate the compound effectively .
  • Synthetic Approaches: Laboratory synthesis can also be employed, utilizing organic synthesis techniques that involve constructing the xanthone framework and introducing the isoprenyl side chains through reactions such as alkylation or cyclization.
  • Biotransformation: Certain microbial strains may also be utilized to biotransform simpler precursors into Garcinone D, leveraging enzymatic pathways for more sustainable production .

Studies on Garcinone D have highlighted its interactions with various biological targets:

  • Aryl Hydrocarbon Receptor Activation: Garcinone D activates the Aryl Hydrocarbon Receptor pathway, which plays a role in cellular responses to environmental toxins .
  • Nrf2 Pathway Modulation: It enhances Nrf2-mediated antioxidant responses, contributing to cellular protection against oxidative stress .
  • Cell Signaling Pathways: Research indicates that Garcinone D influences multiple signaling pathways involved in cell proliferation and survival, making it a subject of interest for cancer research .

Garcinone D shares structural similarities with other xanthones derived from Garcinia species. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Alpha-MangostinXanthone coreStronger antioxidant activity
Gamma-MangostinXanthone coreHigher potency in scavenging free radicals
Garcinone CXanthone coreDifferent side chain configuration
MangostenolXanthone coreLacks certain functional groups
Mangostenone EXanthone coreExhibits anti-inflammatory properties

Uniqueness of Garcinone D:
Garcinone D is distinguished by its specific arrangement of isoprenyl side chains, which enhances its biological activity compared to other xanthones. Its dual mechanism of action involving both Aryl Hydrocarbon Receptor activation and Nrf2 pathway modulation sets it apart from similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

428.18350323 g/mol

Monoisotopic Mass

428.18350323 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Melting Point

202 - 204 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

107390-08-9

Dates

Modify: 2023-08-15
1: Leewanich P, Suksamram S. Xanthones Isolated from the Pericarp of Mangosteen Inhibit Neurotransmitter Receptors Expressed in Xenopus Oocytes. J Med Assoc Thai. 2015 Nov;98 Suppl 10:S118-23. PubMed PMID: 27276843.
2: Yang X, Wang S, Ouyang Y, Tu Y, Liu A, Tian Y, He M, Pi R. Garcinone D, a natural xanthone promotes C17.2 neural stem cell proliferation: Possible involvement of STAT3/Cyclin D1 pathway and Nrf2/HO-1 pathway. Neurosci Lett. 2016 Jul 28;626:6-12. doi: 10.1016/j.neulet.2016.05.012. Epub 2016 May 10. PubMed PMID: 27177723.
3: Wang SN, Li Q, Jing MH, Alba E, Yang XH, Sabaté R, Han YF, Pi RB, Lan WJ, Yang XB, Chen JK. Natural Xanthones from Garcinia mangostana with Multifunctional Activities for the Therapy of Alzheimer's Disease. Neurochem Res. 2016 Jul;41(7):1806-17. doi: 10.1007/s11064-016-1896-y. Epub 2016 Apr 2. PubMed PMID: 27038926.
4: Han AR, Kim JA, Lantvit DD, Kardono LB, Riswan S, Chai H, Carcache de Blanco EJ, Farnsworth NR, Swanson SM, Kinghorn AD. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen). J Nat Prod. 2009 Nov;72(11):2028-31. doi: 10.1021/np900517h. PubMed PMID: 19839614; PubMed Central PMCID: PMC2887388.
5: Balunas MJ, Su B, Brueggemeier RW, Kinghorn AD. Xanthones from the botanical dietary supplement mangosteen (Garcinia mangostana) with aromatase inhibitory activity. J Nat Prod. 2008 Jul;71(7):1161-6. doi: 10.1021/np8000255. Epub 2008 Jun 18. PubMed PMID: 18558747; PubMed Central PMCID: PMC2572570.
6: Ee GC, Daud S, Izzaddin SA, Rahmani M. Garcinia mangostana: a source of potential anti-cancer lead compounds against CEM-SS cell line. J Asian Nat Prod Res. 2008 May-Jun;10(5-6):475-9. doi: 10.1080/10286020801948490. PubMed PMID: 18464091.
7: Ee GC, Daud S, Taufiq-Yap YH, Ismail NH, Rahmani M. Xanthones from Garcinia mangostana (Guttiferae). Nat Prod Res. 2006 Oct;20(12):1067-73. PubMed PMID: 17127660.
8: Jung HA, Su BN, Keller WJ, Mehta RG, Kinghorn AD. Antioxidant xanthones from the pericarp of Garcinia mangostana (Mangosteen). J Agric Food Chem. 2006 Mar 22;54(6):2077-82. PubMed PMID: 16536578.

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